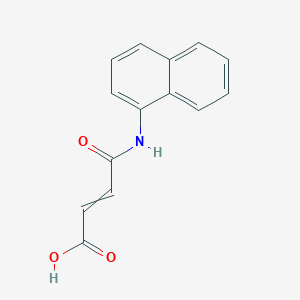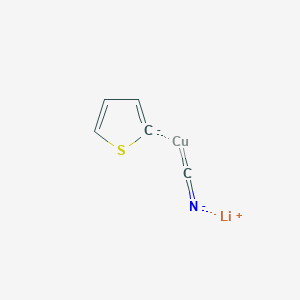
1-Propanol, 2-methoxy-3-(octadecyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanol, 2-methoxy-3-(octadecyloxy)- is an organic compound with the molecular formula C22H46O3 It is characterized by the presence of a propanol backbone substituted with methoxy and octadecyloxy groups
科学的研究の応用
1-Propanol, 2-methoxy-3-(octadecyloxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2-methoxy-3-(octadecyloxy)- typically involves the reaction of 1-propanol with methoxy and octadecyloxy reagents under controlled conditions. The reaction may proceed through a series of steps including substitution and etherification reactions. Specific details on the reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 1-Propanol, 2-methoxy-3-(octadecyloxy)- suitable for various applications .
化学反応の分析
Types of Reactions
1-Propanol, 2-methoxy-3-(octadecyloxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The methoxy and octadecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler alcohols .
作用機序
The mechanism of action of 1-Propanol, 2-methoxy-3-(octadecyloxy)- involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and molecular targets depend on the context of its application. For example, in biological systems, it may interact with cell membranes or proteins, affecting their function and activity .
類似化合物との比較
Similar Compounds
1-Methoxy-2-propanol: A similar compound with a shorter alkyl chain, used as a solvent and in chemical synthesis.
2-Propanol, 1-(2-methoxy-1-methylethoxy)-: Another related compound with different substitution patterns, used in various industrial applications.
Uniqueness
1-Propanol, 2-methoxy-3-(octadecyloxy)- is unique due to its long octadecyloxy chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where longer alkyl chains are advantageous, such as in the formulation of surfactants and lubricants .
特性
IUPAC Name |
2-methoxy-3-octadecoxypropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22-23H,3-21H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBOVDKFGDXGCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319792 |
Source


|
| Record name | 1-Propanol, 2-methoxy-3-(octadecyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84337-43-9 |
Source


|
| Record name | NSC350624 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 2-methoxy-3-(octadecyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Are there other lipid pathways where 1-O-Octadecyl-2-O-methyl-rac-glycerol might play a role?
A: While not directly addressed in the provided research, 1-O-Octadecyl-2-O-methyl-rac-glycerol could potentially influence other lipid pathways. For instance, it's structurally similar to other ether lipids like plasmalogens. Research indicates that ceramide, a bioactive lipid, can activate a plasmalogen-selective phospholipase A2, leading to the breakdown of plasmalogens and the release of arachidonic acid []. Given the structural similarities, it's plausible that 1-O-Octadecyl-2-O-methyl-rac-glycerol or its metabolites could interact with enzymes involved in plasmalogen metabolism, though further research is needed to confirm this.
Q2: What are the implications of the finding that 1-O-Octadecyl-2-O-methyl-rac-glycerol is not a direct substrate for AGMO?
A: This finding challenges the initial assumption that the cytotoxic effect of 1-O-Octadecyl-2-O-methyl-rac-glycerol in certain cells is solely due to its inability to be metabolized by AGMO []. This highlights the complexity of ether lipid metabolism and suggests that other mechanisms might be at play. For instance, the accumulation of 1-O-Octadecyl-2-O-methyl-rac-glycerol itself, or the actions of its metabolites, could be responsible for the observed cytotoxicity. Further research is necessary to fully elucidate the mechanisms responsible for the biological effects of 1-O-Octadecyl-2-O-methyl-rac-glycerol and its potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
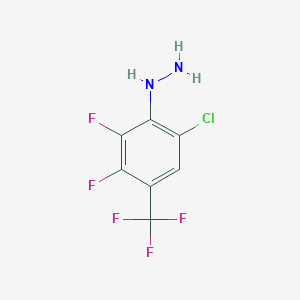
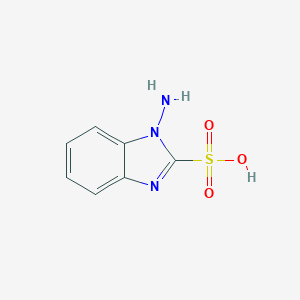
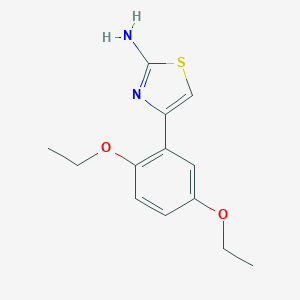
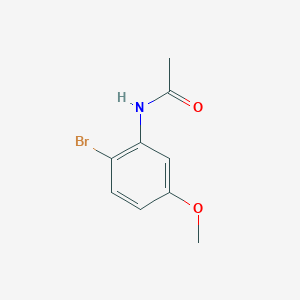

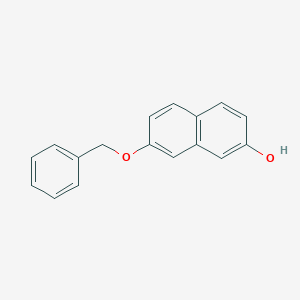


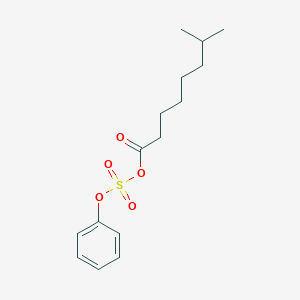

![5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate](/img/structure/B54355.png)
